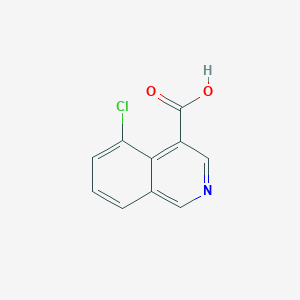

5-Chloroisoquinoline-4-carboxylic acid

Description

5-Chloroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 5 and a carboxylic acid group at position 4.

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

5-chloroisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |

InChI Key |

RSTHGWYWRDHYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The halogenation-carboxylation strategy involves two sequential steps: halogenation of the isoquinoline core followed by lithium-halogen exchange and carboxylation. In a representative procedure, 4-bromo-1-chloroisoquinoline undergoes halogen-lithium exchange using tert-butyllithium at –80°C in tetrahydrofuran (THF), generating a reactive aryllithium intermediate. Subsequent quenching with carbon dioxide introduces the carboxylic acid group at position 4, yielding 1-chloroisoquinoline-4-carboxylic acid with a 75% isolated yield. For 5-chloroisoquinoline-4-carboxylic acid, this method requires 5-bromo-4-chloroisoquinoline as the starting material, though direct synthetic reports remain scarce.

Optimization Insights

-

Temperature Control : Maintaining temperatures below –70°C prevents premature decomposition of the aryllithium intermediate.

-

Solvent System : THF/hexane mixtures enhance lithium reagent stability compared to pure THF.

-

Limitations : The method is constrained by the availability of regioselectively halogenated precursors.

Carbon Monoxide-Mediated Carboxylation

Palladium-Catalyzed Carbonylation

A patent by CN101781247B demonstrates the carboxylation of dihalogenated isoquinolines using carbon monoxide under high-pressure conditions. For example, 3,4-dichloroisoquinoline reacts with carbon monoxide (40 atm) in methanol at 160°C in the presence of palladium chloride and triphenylphosphine, yielding dimethyl 3,4-isoquinolinedicarboxylate. Acid hydrolysis and decarboxylation in anisole at 153°C selectively remove the 3-carboxyl group, producing 4-isoquinolinecarboxylic acid. Adapting this method for this compound would require 5-chloro-4-bromoisoquinoline as the substrate.

Performance Metrics

| Parameter | Value |

|---|---|

| Pressure | 15–40 atm CO |

| Catalyst | PdCl₂/PPh₃ |

| Yield (dicarboxylate) | 85% |

| Decarboxylation Yield | 90% |

Pfitzinger Reaction with Substituted Isatins

Base-Promoted Cyclization

The Pfitzinger reaction, which condenses isatin derivatives with ketones, has been adapted for quinoline-4-carboxylic acid synthesis. Erugu et al. demonstrated that isatin derivatives bearing electron-withdrawing groups react with acetone in aqueous potassium hydroxide to form quinoline-4-carboxylic acids. For 5-chloro derivatives, 5-chloroisatin would serve as the precursor. A modified protocol using trimethylsilyl chloride (TMSCl) as a promoter enables one-pot esterification and cyclization, achieving yields up to 70%.

Key Reaction Steps

-

Isatin Activation : Deprotonation of isatin by KOH forms a resonance-stabilized enolate.

-

Condensation : Reaction with acetone generates a β-ketoamide intermediate.

-

Cyclization : Acidic workup induces cyclodehydration to form the quinoline core.

Three-Component Condensation Method

Aniline-Aldehyde-Pyruvic Acid Assembly

A 2023 ACS Journal of Organic Chemistry study reports a three-component synthesis using substituted anilines, aldehydes, and pyruvic acid. For example, 6-(trifluoromethoxy)aniline reacts with benzaldehyde and pyruvic acid in ethanol under reflux to form quinoline-4-carboxylic acid. Substituting 5-chloroaniline in this protocol would theoretically yield the target compound. The reaction proceeds via imine formation, Michael addition, and oxidative aromatization.

Advantages Over Classical Methods

-

Atom Economy : Incorporates all reactants into the final product.

-

Functional Group Tolerance : Compatible with electron-deficient anilines.

Decarboxylation of Dicarboxylic Acid Derivatives

Thermal Decarboxylation in Anisole

Heating isoquinoline-3,4-dicarboxylic acid derivatives in high-boiling solvents like anisole at 153°C induces selective decarboxylation at the 3-position, leaving the 4-carboxylic acid intact. Applying this method to 5-chloroisoquinoline-3,4-dicarboxylic acid would require prior synthesis of the dicarboxylate precursor, potentially via Pd-catalyzed carbonylation of 5-chloro-3,4-dibromoisoquinoline.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of alkaline phosphatases, enzymes involved in dephosphorylation processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-chloroisoquinoline-4-carboxylic acid and related compounds:

Physicochemical Properties

- Acidity: The carboxylic acid group in all compounds contributes to acidity. Chlorine’s electron-withdrawing effect in this compound likely lowers the pKa of the COOH group compared to the hydroxyl-substituted analog .

- Solubility: Polar substituents (e.g., OH in 5-hydroxyisoquinoline-4-carboxylic acid) improve aqueous solubility, while lipophilic groups (e.g., chlorophenyl in isoxazole derivatives) favor membrane permeability .

- Reactivity: Chlorine in the target compound may facilitate nucleophilic aromatic substitution reactions, whereas amino or hydroxyl groups favor electrophilic substitutions or hydrogen bonding .

Research Findings and Key Insights

- Electronic Effects: Chlorine’s electron-withdrawing nature in this compound increases the electrophilicity of the isoquinoline ring, making it more reactive toward nucleophiles compared to hydroxyl or amino analogs .

- Crystal Packing : Analogous compounds (e.g., ’s furo-isoindole derivative) exhibit hydrogen-bonded networks, suggesting that the target compound may form similar intermolecular interactions via its COOH group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloroisoquinoline-4-carboxylic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves chlorination of a precursor compound (e.g., isoquinoline-4-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to ensure selectivity at the 5-position . Post-synthesis, purity is validated via HPLC (≥95% purity threshold), complemented by spectroscopic techniques such as H/C NMR and high-resolution mass spectrometry (HRMS). For intermediates, thin-layer chromatography (TLC) with UV visualization is recommended .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers), melting point (DSC analysis), and logP (determined via shake-flask method). Stability under varying pH (1–13) and temperature (4°C–40°C) should be assessed using accelerated degradation studies monitored by UV-Vis spectroscopy. Crystallinity can be analyzed via X-ray diffraction (XRD), while hygroscopicity is evaluated through dynamic vapor sorption (DVS) .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks. Store in amber glass containers at 4°C in a desiccator to prevent hydrolysis. Avoid contact with strong oxidizers or bases. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for cross-coupling), solvent polarity (DMF vs. THF), and reaction time. Use response surface methodology (RSM) to model interactions between factors. For example, increasing temperature (60°C–100°C) may improve cyclization efficiency but risks side-product formation. Monitor progress via in-situ FTIR or LC-MS .

Q. How should conflicting biological activity data for this compound analogs be analyzed?

- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test). Cross-reference with structural analogs to identify SAR trends .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for novel derivatives?

- Methodological Answer : Ambiguous peaks in H NMR may result from rotamers or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. For complex mixtures, employ 2D techniques (HSQC, HMBC) to assign signals. Conflicting mass spec data requires recalibration with internal standards (e.g., sodium trifluoroacetate) .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. QSAR models can prioritize substituents with favorable electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Data Analysis and Reporting Guidelines

Q. What are the best practices for documenting synthetic procedures and analytical data in publications?

- Methodological Answer : Follow the RSC guidelines:

- Synthesis : Report exact molar ratios, reaction times, and purification methods (e.g., column chromatography with solvent gradients).

- Analytical Data : Include NMR shifts (δ in ppm), coupling constants (J in Hz), and MS m/z values. For crystallography, deposit CIF files in public databases (e.g., CCDC).

- Reproducibility : Provide detailed supplementary information (SI) with raw spectra and statistical analyses .

Q. How should researchers address reproducibility challenges in scaled-up synthesis?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., nucleation in crystallization). Use process analytical technology (PAT) like ReactIR for real-time monitoring. For heterogeneous reactions, optimize stirring speed and reactor geometry (e.g., microfluidic vs. batch). Validate scalability with three independent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.